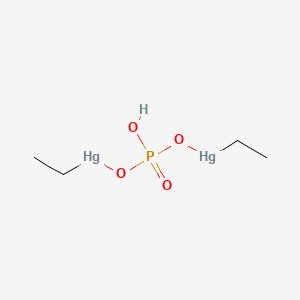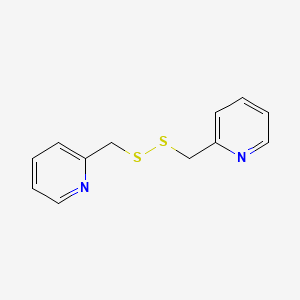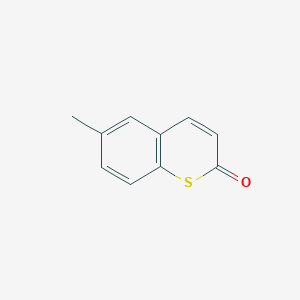
2H-1-Benzothiopyran-2-one, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzothiopyran-2-one, 6-methyl- is an organic compound with the molecular formula C10H8OS. It is a derivative of benzothiopyran, featuring a sulfur atom in the heterocyclic ring and a methyl group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran-2-one, 6-methyl- typically involves the reaction of S-phenyl 3-oxobutanethioates with aluminum chloride. This method is known for its efficiency and convenience . The reaction conditions generally include:
Temperature: Moderate temperatures are often sufficient.
Solvent: Common solvents like dichloromethane or chloroform are used.
Catalyst: Aluminum chloride acts as a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2H-1-Benzothiopyran-2-one, 6-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient and consistent production.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzothiopyran-2-one, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, reduced benzothiopyrans.
Substitution products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzothiopyran-2-one, 6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2H-1-Benzothiopyran-2-one, 6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways. The compound exerts its effects by binding to these targets, altering their activity, and modulating various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Coumarin, 6-methyl-
- 6-Methylbenzopyrone
- 6-Methylcoumarin
- 6-Methyl-2H-1-benzopyran-2-one
Uniqueness
2H-1-Benzothiopyran-2-one, 6-methyl- is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred .
Propiedades
Número CAS |
1199-06-0 |
|---|---|
Fórmula molecular |
C10H8OS |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
6-methylthiochromen-2-one |
InChI |
InChI=1S/C10H8OS/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 |
Clave InChI |
GMBDTRTUBNHGGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


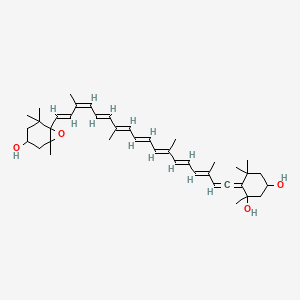
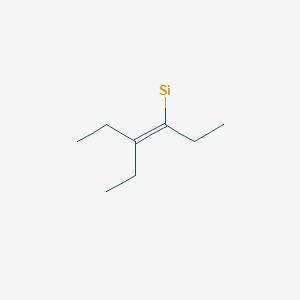
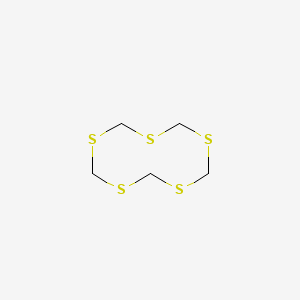
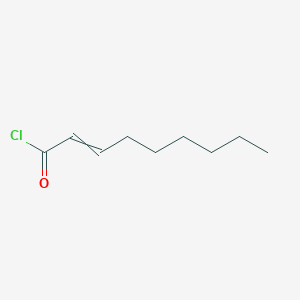
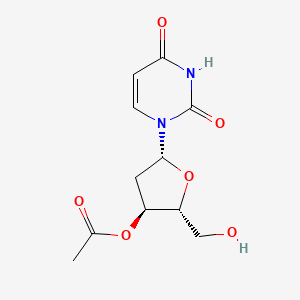
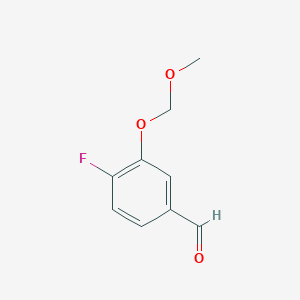
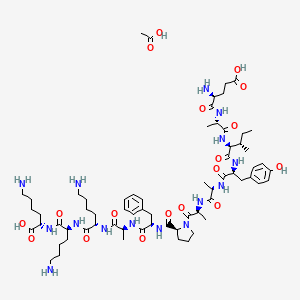
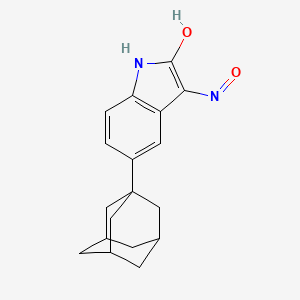
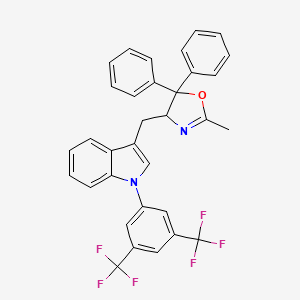
![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
